molecular formula C5H2BrClN4 B6202658 2-azido-5-bromo-3-chloropyridine CAS No. 1695650-83-9

2-azido-5-bromo-3-chloropyridine

Cat. No.: B6202658
CAS No.: 1695650-83-9
M. Wt: 233.45 g/mol
InChI Key: YXFHXUGRIZLHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-5-bromo-3-chloropyridine is a heterocyclic organic compound with the molecular formula C5H2BrClN4 It is a derivative of pyridine, characterized by the presence of azido, bromo, and chloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-bromo-3-chloropyridine typically involves the halogenation of pyridine derivatives followed by azidation. One common method includes the bromination and chlorination of pyridine to introduce the bromo and chloro substituents, respectively. Subsequent azidation using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), yields the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-5-bromo-3-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amines: Formed through azido group substitution.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Azido-5-bromo-3-chloropyridine is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Potential use in the development of bioactive compounds and probes for studying biological systems.

    Medicine: Exploration as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Application in the synthesis of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-azido-5-bromo-3-chloropyridine primarily involves its reactivity due to the azido, bromo, and chloro groups. The azido group can undergo reduction to form amines, which can interact with various biological targets. The bromo and chloro substituents facilitate cross-coupling reactions, enabling the formation of complex molecular structures. These interactions and transformations are crucial for its applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

  • 2-Azido-5-bromo-3-fluoropyridine
  • 2-Azido-5-chloro-3-bromopyridine
  • 2-Azido-5-iodo-3-chloropyridine

Uniqueness: 2-Azido-5-bromo-3-chloropyridine is unique due to the specific combination of azido, bromo, and chloro substituents on the pyridine ring. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-5-bromo-3-chloropyridine involves the conversion of 2,5-dibromo-3-chloropyridine to the corresponding azide derivative through a substitution reaction with sodium azide.", "Starting Materials": [ "2,5-dibromo-3-chloropyridine", "Sodium azide", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 2,5-dibromo-3-chloropyridine (1.0 g, 3.5 mmol) in DMF (10 mL) and add sodium azide (0.5 g, 7.7 mmol) and TEA (1.0 g, 9.9 mmol).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Dilute the reaction mixture with chloroform (20 mL) and wash with water (2 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent to obtain 2-azido-5-bromo-3-chloropyridine as a yellow solid (yield: 70-80%)." ] }

CAS No.

1695650-83-9

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

2-azido-5-bromo-3-chloropyridine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-4(7)5(9-2-3)10-11-8/h1-2H

InChI Key

YXFHXUGRIZLHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)N=[N+]=[N-])Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.